Di-2-piridil tionocarbonato

Descripción general

Descripción

Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S. It is also known by other names such as O,O-Di(2-pyridinyl) thiocarbonate and Thiocarbonic acid di-O,O-(2-pyridyl) ester . This compound is primarily used in organic synthesis, particularly as a reagent for the preparation of isothiocyanates and other sulfur-containing compounds .

Aplicaciones Científicas De Investigación

Di-2-Pyridyl Thionocarbonate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It’s known that this compound is commonly used in organic synthesis as an oxidizing and catalyzing agent .

Mode of Action

Di-2-Pyridyl Thionocarbonate interacts with its targets by oxidizing electrophilic groups on aromatic compounds such as alcohols, aldehydes, and ketones, resulting in the formation of corresponding esters, acids, or ketone compounds . It can also catalyze the formation of C-C bonds, promoting the polycyclization reactions of aromatic compounds .

Action Environment

It’s known that it is stable at room temperature and soluble in many organic solvents such as ethanol and dimethylformamide .

Análisis Bioquímico

Biochemical Properties

Di-2-Pyridyl Thionocarbonate plays a significant role in biochemical reactions, particularly in the synthesis of isothiocyanates. It interacts with various enzymes and proteins, facilitating the formation of isothiocyanate groups. The compound is known to interact with enzymes such as thiolases and transferases, which are involved in the transfer of sulfur-containing groups. The nature of these interactions involves the formation of covalent bonds between Di-2-Pyridyl Thionocarbonate and the active sites of these enzymes, leading to the formation of isothiocyanate intermediates .

Cellular Effects

Di-2-Pyridyl Thionocarbonate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, Di-2-Pyridyl Thionocarbonate can alter gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Di-2-Pyridyl Thionocarbonate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. Di-2-Pyridyl Thionocarbonate can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-2-Pyridyl Thionocarbonate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and moisture. Long-term studies have shown that Di-2-Pyridyl Thionocarbonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Di-2-Pyridyl Thionocarbonate in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity. High doses of Di-2-Pyridyl Thionocarbonate can cause oxidative stress, organ damage, and alterations in metabolic pathways. These effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

Di-2-Pyridyl Thionocarbonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thiolases and transferases, which play key roles in the transfer and modification of sulfur-containing groups. These interactions can affect metabolic flux and alter the levels of specific metabolites. Di-2-Pyridyl Thionocarbonate can also influence the activity of cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, Di-2-Pyridyl Thionocarbonate is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and its distribution to various tissues. Additionally, Di-2-Pyridyl Thionocarbonate can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s overall effects on cellular function .

Subcellular Localization

Di-2-Pyridyl Thionocarbonate exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Di-2-Pyridyl Thionocarbonate can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of Di-2-Pyridyl Thionocarbonate is essential for elucidating its precise biochemical effects .

Métodos De Preparación

Di-2-Pyridyl Thionocarbonate can be synthesized through several methods. One common synthetic route involves the reaction of thiophosgene with 2-hydroxypyridine in the presence of a base such as triethylamine in dichloromethane . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

In industrial settings, the production of Di-2-Pyridyl Thionocarbonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Di-2-Pyridyl Thionocarbonate undergoes various chemical reactions, including:

Dehydration Reactions: It is effective in the dehydration of aldoximes to nitriles.

Dehydrosulfurization Reactions: It can be used to remove sulfur atoms from certain compounds.

Thiocarbonyl Transfer Reactions: It facilitates the transfer of thiocarbonyl groups to other molecules.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed from these reactions depend on the specific substrates and conditions used but often include isothiocyanates and other sulfur-containing compounds .

Comparación Con Compuestos Similares

Di-2-Pyridyl Thionocarbonate can be compared with other similar compounds such as:

Thiophosgene: A highly toxic reagent used for similar purposes but with greater safety concerns.

1,1’-Thiocarbonyldiimidazole: Another reagent used for thiocarbonyl transfer reactions but with different reactivity and selectivity.

O-Phenyl chlorothionoformate: Used for similar synthetic applications but with different handling and storage requirements.

Di-2-Pyridyl Thionocarbonate is unique in its balance of reactivity and safety, making it a preferred choice for many synthetic applications .

Actividad Biológica

Di-2-Pyridyl Thionocarbonate (DPT) is a compound that has garnered attention in organic synthesis, particularly for its role in the preparation of isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of DPT, including its synthesis, applications, and relevant case studies.

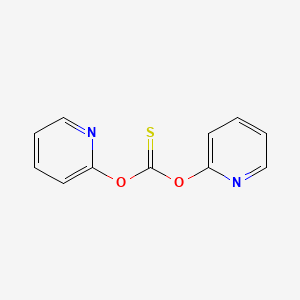

Chemical Structure and Properties

DPT has the chemical formula and features two pyridyl rings linked by a thionocarbonate group. Its structure allows for reactivity at the sulfur atom and the carbonyl carbon, making it a versatile reagent in organic chemistry. The compound is a colorless solid that exhibits low solubility in water but is soluble in organic solvents such as dichloromethane and dimethylformamide .

Synthesis and Reactions

DPT serves as an alternative to thiophosgene in the synthesis of isothiocyanates. The reaction mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of DPT, leading to the formation of isothiocyanates and dipyridylurea. This reaction can be summarized as follows:

Biological Activities of Isothiocyanates

Isothiocyanates derived from DPT exhibit a wide range of biological activities, including:

- Anticancer Properties : Many studies have shown that isothiocyanates possess anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, certain pyridyl isothiocyanates have demonstrated efficacy against various cancer cell lines .

- Chemoprotective Effects : These compounds can enhance detoxification enzymes and protect against carcinogenic agents, contributing to their potential use in cancer prevention strategies .

- Agrochemical Applications : Isothiocyanates also play a role in agriculture as bioactive compounds that can act against pests and diseases .

Case Studies and Research Findings

-

Optimization of Isothiocyanate Synthesis :

A study optimized the synthesis of aliphatic isothiocyanates using DPT as a reagent. The researchers achieved high yields (up to 90%) by employing microwave-assisted reactions under specific conditions, demonstrating the efficiency of DPT in generating biologically active compounds .Reaction Conditions Yield (%) Microwave-assisted with DMT/NMM 90 Traditional heating 48 -

Anticancer Activity :

Research has indicated that certain pyridyl isothiocyanates derived from DPT exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . -

Mechanistic Studies :

Mechanistic studies have shown that isothiocyanates derived from DPT can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Propiedades

IUPAC Name |

dipyridin-2-yloxymethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYOVSVBLHGFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352128 | |

| Record name | O,O-Dipyridin-2-yl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96989-50-3 | |

| Record name | O,O-Dipyridin-2-yl carbonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Di-2-pyridyl Thionocarbonate in the context of the provided research papers?

A1: The research highlights Di-2-pyridyl thionocarbonate's utility as a reagent for converting amine groups into isothiocyanate groups. This transformation is particularly useful for bioconjugation, as demonstrated by its use in attaching mitomycin derivatives to phosphorothioate oligodeoxynucleotides [].

Q2: Can you elaborate on the reaction mechanism of Di-2-pyridyl Thionocarbonate with amines?

A2: While the provided papers don't delve into the detailed mechanism, it's known that Di-2-pyridyl Thionocarbonate reacts with primary amines to form an intermediate thiourea derivative. This intermediate then undergoes cyclization and elimination of 2-mercaptopyridine, yielding the desired isothiocyanate [, ].

Q3: The research mentions improved yields in aqueous solutions for certain reactions involving Di-2-pyridyl Thionocarbonate. Why might this be the case?

A3: The improved yields in aqueous solutions, specifically observed with 10-decarbamoyl-10-O-thiocarbonylimidazoles compared to their carbonyl counterparts, could be attributed to several factors. These include better solubility of reactants or intermediates, altered reaction kinetics in aqueous media, or potentially a change in the rate-limiting step of the reaction mechanism []. Further investigation is required to pinpoint the exact reasons.

Q4: Apart from its use in synthesizing isothiocyanates, are there other applications of Di-2-pyridyl Thionocarbonate in organic chemistry?

A4: Yes, Di-2-pyridyl Thionocarbonate is also known to facilitate the preparation of carbodiimides, another important class of compounds in organic synthesis [, ]. It can act as a dehydrating and dehydrosulfurization reagent in specific reactions [].

Q5: What are the advantages of using Di-2-pyridyl Thionocarbonate over other reagents for isothiocyanate synthesis?

A5: Di-2-pyridyl Thionocarbonate offers advantages such as mild reaction conditions, relatively good yields, and the formation of 2-mercaptopyridine as a byproduct, which can be easily removed from the reaction mixture [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.